molecular formula C18H13N3O B1417600 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-90-0

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B1417600
CAS RN: 477853-90-0
M. Wt: 287.3 g/mol
InChI Key: JHDFNPWGICFHQU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (also known as 4-hydroxy-6-(4-methylphenyl)pyrimidine-2-carbonitrile) is a heterocyclic compound that has been used for a variety of scientific applications, including synthesis, biological research, and drug discovery. It is a unique molecule due to its diverse range of functional groups and its ability to form strong bonds with other molecules.

Scientific Research Applications

Synthesis and Derivatives

  • Pyrimidine derivatives have been synthesized through various chemical processes, demonstrating the versatility and potential of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile in chemical synthesis. For instance, pyrrolo[2,3-d]pyrimidines have been synthesized from related pyrimidine compounds, showing the potential for creating a range of derivatives for different applications (Kim & Santilli, 1969).

Antimicrobial and Antiviral Applications

  • Pyrimidine derivatives have been studied for their antimicrobial properties. For example, 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives showed promising results in antibacterial activity (Rostamizadeh et al., 2013). Additionally, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 showed inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Activities

  • Research has been conducted on pyrimidine heterocycles for their biological roles, particularly focusing on their anti-inflammatory and analgesic activities. Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and found to exhibit significant anti-inflammatory and analgesic activities (Muralidharan, Raja & Deepti, 2019).

Liquid Crystal Properties

  • Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives of 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile, have been synthesized and their liquid crystal properties examined. These compounds exhibited significant liquid crystal properties, which could be useful in material science applications (Mikhaleva, 2003).

properties

IUPAC Name

4-(4-methylphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-12-7-9-13(10-8-12)16-15(11-19)18(22)21-17(20-16)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDFNPWGICFHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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